2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide
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Overview
Description
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is an organic compound that features a benzamide core substituted with chloro and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide typically involves multiple steps. One common route includes the reaction of 2-chloro-6-nitroaniline with 2-chloroethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Scientific Research Applications
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s structural properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its specific functional groups.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitro groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-nitrophenyl)acetamide
- 5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide
Uniqueness
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-chloro-N-[2-(2-chloro-6-nitroanilino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c16-11-5-2-1-4-10(11)15(21)19-9-8-18-14-12(17)6-3-7-13(14)20(22)23/h1-7,18H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCGCJLAYGCWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=CC=C2Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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